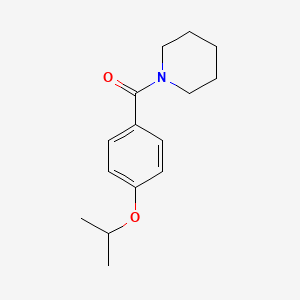![molecular formula C16H17N3O2 B5857455 N'-[(4-phenylbutanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5857455.png)
N'-[(4-phenylbutanoyl)oxy]-3-pyridinecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[(4-phenylbutanoyl)oxy]-3-pyridinecarboximidamide, also known as PBCI, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. PBCI belongs to the class of imidazolines, which are known to have various biological activities, including antihypertensive, antidiabetic, and anti-inflammatory effects.
作用机制
The exact mechanism of action of N'-[(4-phenylbutanoyl)oxy]-3-pyridinecarboximidamide is not fully understood. However, it is believed to act as an agonist for the imidazoline I1 receptor, which is involved in the regulation of glucose and lipid metabolism. This compound has also been found to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a role in insulin signaling.
Biochemical and Physiological Effects:
Studies have shown that this compound can improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, this compound has been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. This compound has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
实验室实验的优点和局限性
One of the main advantages of N'-[(4-phenylbutanoyl)oxy]-3-pyridinecarboximidamide for lab experiments is its specificity for the imidazoline I1 receptor, which allows for targeted studies of its effects on glucose and lipid metabolism. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several potential future directions for research on N'-[(4-phenylbutanoyl)oxy]-3-pyridinecarboximidamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on glucose and lipid metabolism. Finally, the development of more water-soluble forms of this compound could expand its potential applications in future studies.
合成方法
N'-[(4-phenylbutanoyl)oxy]-3-pyridinecarboximidamide can be synthesized through a multi-step process involving the reaction of 3-pyridinecarboxylic acid with 4-phenylbutyric acid chloride in the presence of triethylamine. The resulting intermediate is then treated with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the final product, this compound.
科学研究应用
N'-[(4-phenylbutanoyl)oxy]-3-pyridinecarboximidamide has been the subject of numerous scientific studies due to its potential as a therapeutic agent. One of the main areas of research has been its role in the treatment of diabetes. Studies have shown that this compound can improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, this compound has been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 4-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c17-16(14-9-5-11-18-12-14)19-21-15(20)10-4-8-13-6-2-1-3-7-13/h1-3,5-7,9,11-12H,4,8,10H2,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOLFRWDFLJPRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)ON=C(C2=CN=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCCC(=O)O/N=C(/C2=CN=CC=C2)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(4-fluorophenyl)sulfonyl]-N-(3-methylphenyl)-1-piperazinecarbothioamide](/img/structure/B5857397.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B5857416.png)
![2-[benzyl(3-fluorobenzyl)amino]ethanol](/img/structure/B5857427.png)

![4-methoxy-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoic acid](/img/structure/B5857441.png)


![N'-{3-[(4-bromobenzyl)oxy]-4-methoxybenzylidene}benzenesulfonohydrazide](/img/structure/B5857480.png)
![N'-{[1-(4-bromobenzyl)-1H-indol-3-yl]methylene}-4-tert-butylbenzenesulfonohydrazide](/img/structure/B5857487.png)
![4-chlorobenzaldehyde [7-methyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl]hydrazone](/img/structure/B5857488.png)